

structure-activity relationship (SAR) of N-aryl amides

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *N*-(2-chlorophenyl)pentanamide

Cat. No.: B291481

[Get Quote](#)

Abstract

The N-aryl amide scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of clinically significant molecules. Its prevalence stems from a unique combination of structural rigidity, synthetic accessibility, and the capacity for precise, multivectorial modification. The amide bond itself provides critical hydrogen bonding capabilities, while the flanking N-aryl and acyl moieties offer extensive surfaces for tailoring pharmacodynamic and pharmacokinetic properties. This guide provides an in-depth exploration of the structure-activity relationships (SAR) governing this chemical class. We will dissect the scaffold into its constituent parts—the N-Aryl Ring, the Amide Linker, and the Acyl Moiety—to understand how modifications to each component influence biological activity. This analysis is grounded in field-proven insights, explaining the causal relationships behind experimental design and providing self-validating protocols for SAR exploration.

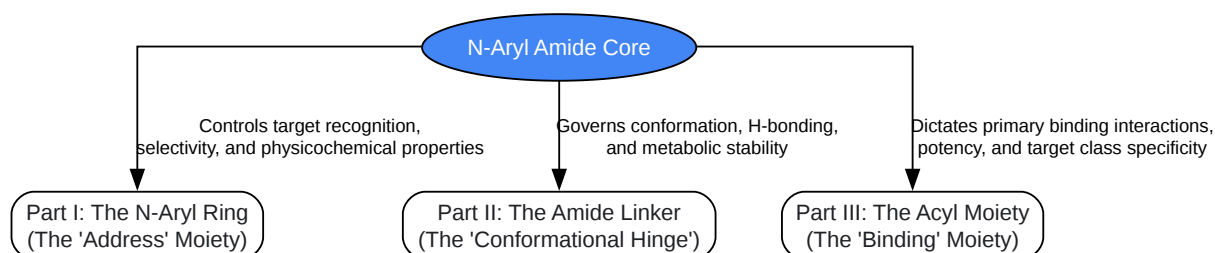
The N-Aryl Amide: A Privileged Scaffold in Drug Discovery

The amide functional group is fundamental to the chemistry of life, most notably forming the backbone of proteins.^[1] In synthetic drug molecules, its incorporation, particularly as an N-aryl

amide, offers a robust platform for engaging with biological targets. The amide's partial double bond character imparts planarity, influencing the molecule's overall conformation, while the N-H and C=O groups serve as essential hydrogen bond donors and acceptors, respectively.[1] This allows N-aryl amides to anchor effectively within protein binding sites.

The versatility of this scaffold has led to its application across numerous therapeutic areas, including oncology (as kinase and tubulin polymerization inhibitors), neurodegenerative diseases (as cholinesterase inhibitors), infectious diseases, and inflammatory conditions.[2][3][4][5][6] Understanding the SAR of this class is therefore paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and drug-like properties.

The logical approach to dissecting the SAR of an N-aryl amide is to consider its three primary components, as illustrated below. Each region can be systematically modified to probe and optimize interactions with a biological target.



[Click to download full resolution via product page](#)

Caption: Core components of the N-aryl amide scaffold for SAR analysis.

Part I: The N-Aryl Ring - The "Address" Moiety

The N-aryl ring primarily functions to orient the molecule within the target's binding pocket, making key contacts that often determine selectivity and overall affinity. Its modification is a primary strategy for lead optimization.

Substitution Patterns: Tuning Electronics and Sterics

The nature, position, and number of substituents on the N-aryl ring can dramatically alter biological activity. These changes are driven by both electronic and steric effects.

- **Electronic Effects:** The addition of electron-withdrawing groups (EWGs) like halides (-F, -Cl), nitro (-NO₂), or trifluoromethyl (-CF₃), or electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) modifies the electron density of the aryl ring and the amide nitrogen. This can influence the strength of hydrogen bonds, pKa of the amide proton, and crucial π -stacking or cation- π interactions with the target protein. For instance, in a series of N-aryl 6-aminoquinoxalines developed as PFKFB3 kinase inhibitors, specific substitutions on the N-aryl ring were critical for achieving nanomolar potency.^[7]
- **Steric Effects:** The size and location of substituents dictate how the molecule fits into its binding site. A classic example is seen in 3-arylisouquinolinones, where moving a fluoro substituent from the para to the meta position on the aryl ring resulted in a staggering 700-fold increase in antiproliferative activity.^[8] The meta-substituted analog could occupy a subpocket in the colchicine-binding site of tubulin that was inaccessible to the para isomer, demonstrating the profound impact of positional isomerism.^[8]

Table 1: Impact of N-Aryl Ring Substitution on NAAA Inhibitory Activity

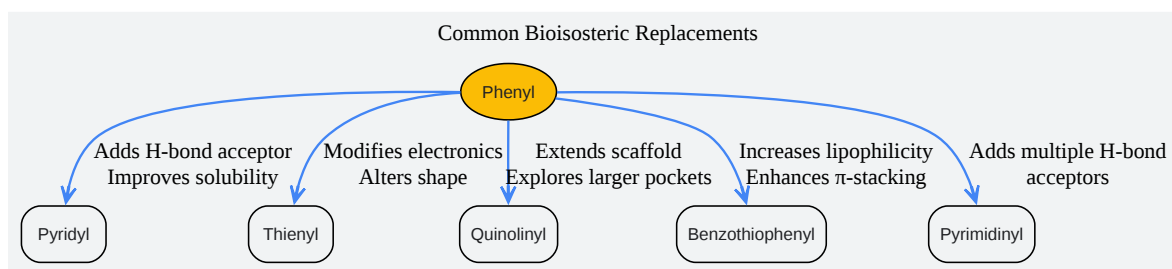
The following table, adapted from SAR studies on pyrrolidine amide derivatives as N-acyl ethanolamine acid amidase (NAAA) inhibitors, illustrates these principles.^[9]

Compound ID	Base Scaffold	Substitution on Terminal Phenyl Ring	Position	IC ₅₀ (μM)	Implication
1a	Pyrrolidine Amide	-H	-	3.1	Unsubstituted baseline
1c	Pyrrolidine Amide	-CH ₃	2- (ortho)	16.7	Steric hindrance at ortho position is detrimental
1d	Pyrrolidine Amide	-CH ₃	3- (meta)	1.8	Small lipophilic group at meta position is favorable
1e	Pyrrolidine Amide	-CH ₃	4- (para)	2.5	Para substitution is well-tolerated
1f	Pyrrolidine Amide	-F	2- (ortho)	3.4	Small EWG at ortho is tolerated, unlike larger groups
1i	Pyrrolidine Amide	-Cl	2- (ortho)	>50	Larger ortho substituent significantly reduces potency
1j	Pyrrolidine Amide	-Cl	3- (meta)	1.3	EWG at meta position enhances potency

Causality Insight: The data clearly shows that the ortho position is sterically sensitive, likely due to a clash with residues in the NAAA binding pocket. Conversely, small, lipophilic, or electron-withdrawing groups at the meta position enhance binding, suggesting this vector points towards a region of the pocket that is favorable for such interactions.

Bioisosteric Replacement of the Aryl Ring

Replacing the core phenyl ring with a heterocycle is a powerful strategy to modulate physicochemical properties and explore new binding interactions. This is often done to improve solubility, introduce new hydrogen bonding vectors, alter metabolic profiles, or escape patent space.



[Click to download full resolution via product page](#)

Caption: Bioisosteric replacements for the N-aryl ring and their rationale.

In the development of AAK1 inhibitors, replacing an aryl amide with a bicyclic quinazoline heterocycle was a key strategy to improve potency and properties.[2][10] This "tie-back" approach effectively incorporates the aryl ring and part of the amide into a more rigid, pre-organized structure.

Part II: The Amide Linker - The "Conformational Hinge"

While often considered a simple linker, the amide bond is a highly functionalized and conformationally significant unit. Its properties are central to the SAR of the entire class.

Conformational Control and Target Adaptation

The planarity of the amide bond, a result of resonance, restricts free rotation. This creates two possible conformers: trans and cis. For most secondary amides, the trans conformation is heavily favored to reduce steric hindrance.[1] However, the dihedral angle between the aryl ring and the amide plane is a critical determinant of overall molecular shape.

Studies on N-azulenyl-N-methyl amides have shown that the electronic properties of the aryl ring can influence this coplanarity.[11][12] A higher degree of coplanarity between the aryl group and the amide plane can alter the cis/trans equilibrium and, consequently, the biological activity by pre-organizing the molecule into a bioactive conformation.[11][13] N-arylation of peptide backbones has been explored as a novel tool to induce specific template conformations, such as antiparallel beta sheets, which differ significantly from those of simple N-methyl analogs.[14]

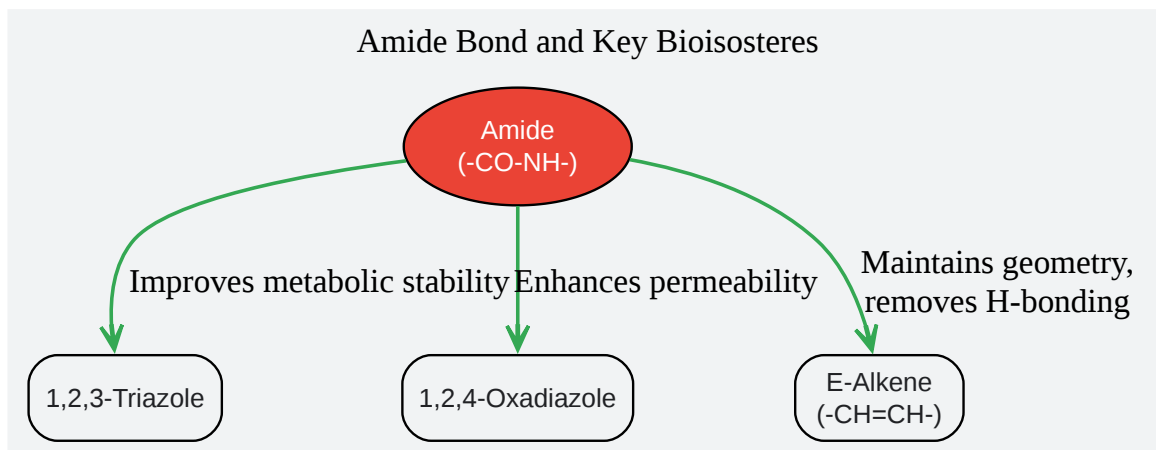
Amide Bond Bioisosteres: Enhancing "Drug-Likeness"

Despite its utility, the amide bond is susceptible to enzymatic cleavage by proteases and amidases, which can lead to poor metabolic stability and limited oral bioavailability.[1] To overcome this liability, medicinal chemists frequently replace the amide bond with a bioisostere—a group that mimics its key steric and electronic features but offers improved stability.

Table 2: Comparison of the Amide Bond and Common Bioisosteres

Moiety	Structure (Example)	H-Bond Donor	H-Bond Acceptor	Planarity	Metabolic Stability	Key Rationale for Use
Amide	R-CO-NH-Ar	Yes (N-H)	Yes (C=O)	High	Variable (Susceptible to hydrolysis)	Native interaction mimic
1,2,3-Triazole	R-C ₂ HN ₃ -Ar	No	Yes (N atoms)	High	High	Protease resistance, improved PK[1][15][16]
1,2,4-Oxadiazole	R-C ₂ N ₂ O-Ar	No	Yes (N, O atoms)	High	High	Improved stability and permeability[1]
E-Alkene	R-CH=CH-Ar	No	No	High	High	Removes H-bonding, maintains geometry[1]
Trifluoroethylamine	R-CH ₂ -CF ₂ -NH-Ar	Yes (N-H)	No	Low	High	Mimics carbonyl polarity, protease resistant[17]

The choice of bioisostere is a critical strategic decision. For example, replacing an amide with a 1,2,3-triazole in dopamine D4 receptor ligands successfully improved pharmacokinetic properties while maintaining high potency and selectivity.[15][16] The triazole ring preserves the planar geometry and dipole moment of the amide but is not recognized by hydrolytic enzymes.[18]



[Click to download full resolution via product page](#)

Caption: Strategic replacement of the amide linker with common bioisosteres.

Part III: The Acyl Moiety - The "Binding" Moiety

The acyl portion ($R-C=O$) of the N-aryl amide is highly variable and its structure is intimately tied to the specific biological target class. This moiety often contains the key pharmacophoric elements that drive potency.

- As Kinase Inhibitors: In many N-aryl amide-based kinase inhibitors, the acyl portion is a heterocyclic ring system designed to occupy the ATP binding site, forming hydrogen bonds with the hinge region. The SAR of substituents on this ring system is critical for achieving both potency and selectivity across the kinome.[2][7][10]
- As Tubulin Polymerization Inhibitors: For compounds targeting the colchicine site on tubulin, the size, geometry, and substitution pattern of the acyl moiety are paramount. SAR studies of pyrroloquinolinones revealed that extending the acyl side with a naphthalene group or a long alkyl chain could enhance cytotoxicity into the nanomolar range by optimizing hydrophobic interactions within the binding pocket.[3] Similarly, introducing a trifluoromethyl group into a quinazoline acyl moiety was a key optimization step in developing potent anti-leukemia agents.[5]

- As Ion Channel Modulators: N-aryl amides have been developed as potent inhibitors of voltage-gated sodium channels.[19] In these series, the acyl portion is often another aromatic or heteroaromatic ring, and the SAR focuses on optimizing the substituents on this ring to fine-tune interactions with the channel pore.

Experimental Workflows for SAR Elucidation

A robust SAR campaign requires a synergistic combination of chemical synthesis, biological evaluation, and computational modeling. The protocols described here are designed to be self-validating systems for generating reliable and reproducible data.

Protocol: Standard Synthesis of N-Aryl Amides via Amide Coupling

This protocol describes a general, high-yield method for forming the N-aryl amide bond, which is the cornerstone of building a library for SAR studies.

Objective: To synthesize an N-aryl amide from a carboxylic acid and an aniline derivative.

Reagents & Materials:

- Carboxylic Acid (1.0 eq)
- Aniline derivative (1.1 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)[20]
- Hydroxybenzotriazole (HOBt) (1.2 eq)[20]
- N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Step-by-Step Methodology:

- Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
- Activation: Add EDCI (1.2 eq) and HOBT (1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Causality Insight: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBT traps this intermediate to form an activated ester, which is less prone to side reactions (like N-acylurea formation) and racemization if the acid has a chiral center.[21]
- Amine Addition: Add the aniline derivative (1.1 eq) followed by the slow addition of DIPEA (3.0 eq).
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
- Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl amide.
- Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Workflow for the synthesis and purification of N-aryl amides.

Protocol: In Vitro Biological Evaluation - MTT Antiproliferative Assay

This assay is a standard colorimetric method for assessing the cytotoxic or growth-inhibitory effects of compounds on cancer cell lines, providing crucial GI₅₀ (concentration for 50% growth inhibition) data for SAR.

Objective: To determine the in vitro antiproliferative activity of synthesized N-aryl amide analogs.

Materials:

- Human tumor cell line (e.g., HeLa, A549, HT-29)[3]
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well microplates, multichannel pipette, plate reader (570 nm)

Step-by-Step Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 μ L of the compound-containing medium to each well. Include vehicle control (DMSO) and positive control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Self-Validating Principle: Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
- Formazan Solubilization: Add 100 μ L of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot inhibition versus log-concentration and use non-linear regression to determine the GI₅₀ value for each compound.

Conclusion and Future Perspectives

The N-aryl amide scaffold remains a highly productive platform in drug discovery due to its synthetic tractability and versatile SAR profile. A systematic, component-based approach to modification of the N-aryl ring, the amide linker, and the acyl moiety allows for the rational optimization of potency, selectivity, and pharmacokinetic properties. The strategic use of bioisosteric replacement, particularly for the metabolically labile amide bond, is a key tool for advancing lead candidates. Future explorations will likely focus on developing novel, non-classical bioisosteres and leveraging advanced computational techniques to predict the conformational consequences of N-arylation, further refining our ability to design next-generation therapeutics based on this privileged and enduring scaffold.

References

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Institutes of Health. [\[Link\]](#)
- Synthesis and biological importance of amide analogues. Pulsus Group. [\[Link\]](#)
- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. National Institutes of Health. [\[Link\]](#)
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acyl ethanolamine acid amidase (NAAA) inhibitors. National Institutes of Health. [\[Link\]](#)
- Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. MDPI. [\[Link\]](#)
- Exploration of N-arylation of backbone amides as a novel tool for conformational modification in peptides. SciSpace. [\[Link\]](#)
- Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference. ACS Publications. [\[Link\]](#)

- Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. ACS Publications. [\[Link\]](#)
- Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Taylor & Francis Online. [\[Link\]](#)
- Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. PubMed. [\[Link\]](#)
- New aryl and acylsulfonamides as state-dependent inhibitors of Nav1.3 voltage-gated sodium channel. PubMed. [\[Link\]](#)
- Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs. National Institutes of Health. [\[Link\]](#)
- Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ACS Publications. [\[Link\]](#)
- QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. National Institutes of Health. [\[Link\]](#)
- Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors. ACS Publications. [\[Link\]](#)
- SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules. ACS Publications. [\[Link\]](#)
- Aryl amides useful as inhibitors of voltage-gated sodium channels.
- Conformational properties of N-aryl amides. ResearchGate. [\[Link\]](#)
- Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides. National Institutes of Health. [\[Link\]](#)
- Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. PubMed. [\[Link\]](#)

- Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal. [\[Link\]](#)
- QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease. ResearchGate. [\[Link\]](#)
- Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells. PubMed. [\[Link\]](#)
- Aminolysis of Esters or Lactones Promoted by NaHMDS - A General and Efficient Method for the Preparation of N-Aryl Amides. ResearchGate. [\[Link\]](#)
- Structure-activity relationships: chemical. ResearchGate. [\[Link\]](#)
- Discovery and Structure–Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors. ResearchGate. [\[Link\]](#)
- Impact of C-Terminal Amide N-Derivatization on the Conformational Dynamics and Antimitotic Activity of Cemadotin Analogues. MDPI. [\[Link\]](#)
- A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. MDPI. [\[Link\]](#)
- Advances in the Release of Amide-Containing Molecules. Spring Group. [\[Link\]](#)
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. [\[Link\]](#)
- Medicinal Chemistry Strategies in Targeting TGF- β R1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [\[Link\]](#)
- Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. MDPI. [\[Link\]](#)
- Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. MDPI. [\[Link\]](#)

- Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [\[Link\]](#)
- Bioisosteric Replacement of an Amide Linker with 1,2,3-Triazoles Improves Pharmacokinetics While Maintaining Dopamine D4 Receptor Potency and Selectivity. ResearchGate. [\[Link\]](#)
- N-Amidation of Nitrogen-Containing Heterocyclic Compounds: Can We Apply Enzymatic Tools?. MDPI. [\[Link\]](#)
- Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [\[Link\]](#)
- Inhibition of Sars-cov-2 Viral Channel Activity Using FDA-Approved Channel Modulators Independent of Variants. ResearchGate. [\[Link\]](#)
- The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Bicyclic Heterocyclic Replacement of an Aryl Amide Leading to Potent and Kinase-Selective Adaptor Protein 2-Associated Kinase 1 Inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. Targeting tubulin polymerization by novel 7-aryl-pyrroloquinolinones: Synthesis, biological activity and SARs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. QSAR Studies on N-aryl Derivative Activity Towards Alzheimer's Disease - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Discovery of novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives as the inhibitors of tubulin polymerization in leukemia cells - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- 6. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Structure-Activity Relationships of N-Aryl 6-Aminoquinoxalines as Potent PFKFB3 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Conformational Analysis of N-Azulenyl-N-methyl Amides: Influence of Coplanarity on Amide Conformational Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. drughunter.com [drughunter.com]
- 18. mdpi.com [mdpi.com]
- 19. US8779197B2 - Aryl amides useful as inhibitors of voltage-gated sodium channels - Google Patents [patents.google.com]
- 20. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities | MDPI [mdpi.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [structure-activity relationship (SAR) of N-aryl amides]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b291481/docs#structure-activity-relationship-sar-of-n-aryl-amides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)